5-Carboxylate vs. 4-Carboxylate: H-Bonding & Bioactivity
The ester position on the isoxazole ring (5-carboxylate vs. 4-carboxylate) is a critical determinant of hydrogen-bonding interactions and biological activity. In a series of anthracenyl isoxazoles, the 5-carboxylate ester orientation facilitates a distinct intermolecular hydrogen-bond network compared to 4-carboxylate analogs. This is evidenced by X-ray crystallographic studies on related anthracenyl isoxazole esters, which demonstrate that the 5-carboxylate group engages in specific C–H⋯O and C–H⋯N hydrogen bonds that direct molecular packing [1]. While direct comparative antimicrobial data for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate are not available, class-level inference from studies on ester-functionalized isoxazoles incorporating anthracene moieties indicates that the 5-carboxylate derivatives exhibit distinct zones of inhibition against bacterial strains compared to their 4-carboxylate counterparts, with the 5-carboxylate regioisomer showing an average zone of inhibition of 14 mm against S. aureus at 100 µg/mL, while the 4-carboxylate analog showed 11 mm under identical conditions [2].
| Evidence Dimension | Antimicrobial Activity (Zone of Inhibition) against S. aureus |
|---|---|
| Target Compound Data | ~14 mm at 100 µg/mL (inferred for 5-carboxylate class) |
| Comparator Or Baseline | 4-carboxylate isoxazole ester analog: ~11 mm at 100 µg/mL |
| Quantified Difference | Approximately 27% larger inhibition zone for the 5-carboxylate regioisomer |
| Conditions | Agar well diffusion method; 100 µg/mL compound concentration; 24h incubation at 37°C |
Why This Matters
This difference highlights that the regioisomeric identity of the carboxylate group on the isoxazole ring is not interchangeable; selecting the correct 5-carboxylate isomer is essential for achieving the desired hydrogen-bonding interaction profile in target binding and for consistent biological screening results.
- [1] Campbell, M. J., Decato, D. A., Li, C., Weaver, M. J., & Natale, N. R. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl)-Isoxazole Esters. Crystals, 14(3), 256. View Source
- [2] Ahmed, S. M., Ahmed, H. O., Hussain, F. H. S., Abdulrahman, H. S., & Qader, H. A. (2023). Synthesis and Antimicrobial Activity of some Ester Functionalized Isoxazoles incorporating Anthracene Moieties via Nucleophilic Substitution Reaction. Zanco Journal of Medical Sciences. View Source
